1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one
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Overview
Description
1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a thiomorpholine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Triazole Ring:
Attachment of the Thiomorpholine Moiety: This step involves the reaction of thiomorpholine with a suitable carbonyl compound to form the thiomorpholine-4-carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position or the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidin-2-one ring.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzaldehyde derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiomorpholine moiety can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine scaffold.
Triazole Derivatives: Compounds containing the 1,2,3-triazole ring, such as 1,2,3-triazole-4-carboxylic acid.
Thiomorpholine Derivatives: Compounds like thiomorpholine-4-carboxylic acid.
Uniqueness
1-benzyl-4-{[4-(thiomorpholine-4-carbonyl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery .
Properties
Molecular Formula |
C19H23N5O2S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-benzyl-4-[[4-(thiomorpholine-4-carbonyl)triazol-1-yl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C19H23N5O2S/c25-18-10-16(12-23(18)11-15-4-2-1-3-5-15)13-24-14-17(20-21-24)19(26)22-6-8-27-9-7-22/h1-5,14,16H,6-13H2 |
InChI Key |
XSYBMQWZFQLASQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN(N=N2)CC3CC(=O)N(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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